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Introduction
Sabizabulin (also known as VERU-111) is an orally bioavailable, first-in-class small molecule

that acts as a cytoskeleton disruptor.[1] It is under investigation for its potential therapeutic

applications in various cancers, including metastatic castration-resistant prostate cancer

(mCRPC) and HER2+ breast cancer, as well as for its antiviral properties against viruses like

SARS-CoV-2.[1][2] This technical guide provides an in-depth overview of Sabizabulin's

chemical properties, synthesis, and its mechanism of action at the molecular level.

Chemical Structure and Properties
Sabizabulin is a novel chemical entity with a bis-indole structure.[2] Its chemical and physical

properties are summarized in the table below.
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Property Value Source

IUPAC Name

[2-(1H-indol-3-yl)-1H-imidazol-

5-yl]-(3,4,5-

trimethoxyphenyl)methanone

PubChem

Molecular Formula C₂₁H₁₉N₃O₄ PubChem

Molecular Weight 377.4 g/mol PubChem

CAS Number 1332881-26-1 PubChem

Synonyms VERU-111, ABI-231 MedchemExpress, PubChem

Synthesis of Sabizabulin
The synthesis of Sabizabulin involves a multi-step process. While detailed, step-by-step

industrial synthesis protocols are proprietary, the general synthetic strategy reported in the

scientific literature involves the creation of the core 2-aryl-4-benzoyl-imidazole (ABI) scaffold.

This is typically achieved through an imidazoline cyclization reaction. The key precursors for

this reaction are a diamine intermediate and indolyl-3-carboxyaldehyde. This approach allows

for the efficient generation of Sabizabulin and its analogues for structure-activity relationship

(SAR) studies.

Mechanism of Action: A Dual Approach
Sabizabulin exerts its therapeutic effects through a dual mechanism of action: disruption of the

microtubule network and induction of apoptosis. It is a potent tubulin inhibitor that binds to the

colchicine binding site on β-tubulin and also forms strong hydrogen bonds with a unique site on

α-tubulin.[3] This cross-linking of α and β tubulin subunits inhibits microtubule polymerization

and leads to microtubule depolymerization and fragmentation.[3]

The disruption of the cytoskeleton has several downstream effects:

Cell Cycle Arrest: It blocks the formation of the mitotic spindle, leading to cell cycle arrest at

the G2/M phase.[3][4]

Induction of Apoptosis: Sabizabulin treatment activates caspase-3 and caspase-9 and leads

to the cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic
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cascade.[3] It also modulates the expression of Bcl-2 family proteins, inducing the

expression of pro-apoptotic Bax and Bad while inhibiting the expression of anti-apoptotic Bcl-

2 and Bcl-xl.[5]

Antiviral Activity: By disrupting the microtubule network, Sabizabulin interferes with the

intracellular transport of viral particles, which is a crucial step for viral replication and

propagation.[1][2]

Below is a diagram illustrating the signaling pathway of Sabizabulin's mechanism of action.
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Sabizabulin's mechanism of action leading to cell cycle arrest and apoptosis.
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Quantitative Data
In Vitro Antiproliferative Activity
Sabizabulin has demonstrated potent antiproliferative activity across a range of cancer cell

lines with IC₅₀ values in the low nanomolar range.

Cell Line Cancer Type IC₅₀ (nM) Source

Melanoma (average) Melanoma 5.2 MedchemExpress

Prostate (average) Prostate Cancer 5.2 MedchemExpress

Panc-1 (24h) Pancreatic Cancer 25 MedchemExpress

AsPC-1 (24h) Pancreatic Cancer 35 MedchemExpress

HPAF-II (24h) Pancreatic Cancer 35 MedchemExpress

Panc-1 (48h) Pancreatic Cancer 11.8 MedchemExpress

AsPC-1 (48h) Pancreatic Cancer 15.5 MedchemExpress

HPAF-II (48h) Pancreatic Cancer 25 MedchemExpress

BT474 HER2+ Breast Cancer Low nanomolar PubMed

SKBR3 HER2+ Breast Cancer Low nanomolar PubMed

Pharmacokinetic Properties
Pharmacokinetic studies have shown that Sabizabulin is orally bioavailable.

Parameter Value Source

T₁/₂ (Half-life) ~5 hours NIH

Time to Steady State Within 5 days of daily dosing NIH

Effect of High-Fat Meal
Minimal effect on AUC,

delayed Tₘₐₓ, lower Cₘₐₓ
NIH
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Clinical Efficacy in Metastatic Castration-Resistant
Prostate Cancer (mCRPC)
Clinical trials in heavily pretreated mCRPC patients have shown promising results.

Endpoint Value Source

Objective Response Rate

(ORR)
20.7% OncLive

Median Radiographic

Progression-Free Survival

(rPFS)

11.4 months OncLive

PSA Decline 29% of patients OncLive

>50% PSA Decline 8% of patients OncLive

Antiviral Activity
Preclinical studies have demonstrated Sabizabulin's potential as an antiviral agent.

Virus Endpoint Concentration (nM) Source

Vaccinia Virus

Inhibition

Concentration 50%

(IC₅₀)

15.7 Veru Inc.

Vaccinia Virus

Inhibition

Concentration 90%

(IC₉₀)

27 Veru Inc.

Experimental Protocols
Cell Proliferation (MTS) Assay
To determine the growth inhibitory effect of Sabizabulin, MTS assays are commonly

performed.
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Cancer cells (e.g., BT474, SKBR3) are seeded in 96-well plates at a density of 5,000 cells

per well.

After allowing the cells to adhere, they are treated with increasing concentrations of

Sabizabulin, a vehicle control, and often compared with other microtubule-targeting agents

like paclitaxel or colchicine.

The cells are incubated for a specified period (e.g., 72 or 96 hours).

Following incubation, an MTS reagent is added to each well, and the plates are incubated

further to allow for the conversion of the tetrazolium salt into a colored formazan product by

viable cells.

The absorbance is measured using a plate reader, and the percentage of cell viability is

calculated relative to the vehicle-treated control cells to determine the IC₅₀ values.[6]

Western Blotting for Apoptosis Markers
To assess the induction of apoptosis, the expression levels of key apoptotic proteins are

analyzed by Western blotting.

Cells are treated with various concentrations of Sabizabulin (e.g., 10, 20, 50, 100 nM) for a

set time (e.g., 24 hours).

Total protein is extracted from the cells using a suitable lysis buffer (e.g., RIPA buffer).

Protein concentration is determined using a protein assay (e.g., Bradford assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g.,

PVDF).

The membrane is blocked and then incubated with primary antibodies against apoptotic

markers such as cleaved PARP, phosphorylated BCL2, and cleaved caspase-3. An antibody

against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).
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The protein bands are visualized using a chemiluminescent substrate and an imaging

system. Densitometry analysis can be performed to quantify the protein expression levels.[7]

In Vivo Xenograft Tumor Growth Assay
The antitumor efficacy of Sabizabulin in vivo can be evaluated using xenograft models.

Immuno-compromised mice (e.g., NSG mice) are inoculated with human cancer cells (e.g.,

BT474 cells) to establish tumors.

Once tumors reach a palpable size, the mice are randomized into treatment groups.

Sabizabulin is administered orally (e.g., 17 mg/kg) on a specified schedule. A vehicle control

group and a positive control group (e.g., paclitaxel administered intraperitoneally) are also

included.

Tumor volume is measured regularly (e.g., twice a week) using calipers.

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

The tumor tissues can be further analyzed by immunohistochemistry for markers of

proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[7]

Below is a diagram illustrating a typical experimental workflow for evaluating Sabizabulin's

efficacy.
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A generalized experimental workflow for the preclinical and clinical evaluation of Sabizabulin.
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Conclusion
Sabizabulin is a promising, orally bioavailable microtubule inhibitor with a distinct mechanism

of action that differentiates it from other tubulin-targeting agents like taxanes. Its ability to

disrupt the cytoskeleton, induce apoptosis, and overcome drug resistance mechanisms makes

it a compelling candidate for the treatment of various cancers. Furthermore, its antiviral

properties broaden its potential therapeutic applications. The favorable safety profile observed

in clinical trials, with a lack of significant neurotoxicity and neutropenia, further enhances its

clinical potential. Ongoing and future research will continue to elucidate the full therapeutic

utility of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b605096#chemical-structure-and-
synthesis-of-sabizabulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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